molecular formula C34H47N9O12 B605843 Azido-PEG3-Val-Cit-PAB-PNP CAS No. 2055047-18-0

Azido-PEG3-Val-Cit-PAB-PNP

Cat. No. B605843
CAS RN: 2055047-18-0
M. Wt: 773.8
InChI Key: HLBCDJANEWKOSX-JDXGNMNLSA-N
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Description

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable peptide ADC linker. The Val-Cit will specifically be cleaved by Cathepsin B . PNP group is a good leaving group when treating with amine-bearing payload . Azido group will react with DBCO, BCN, or other Alkyne group through click chemistry, PEG spacer increases aqueous solubility .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-Val-Cit-PAB-PNP is C34H47N9O12 . The exact mass is 773.33 and the molecular weight is 773.800 .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG3-Val-Cit-PAB-PNP is 773.800 . The elemental analysis shows that it contains C, 52.78; H, 6.12; N, 16.29; O, 24.81 .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

Azido-PEG3-Val-Cit-PAB-PNP ” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “Azido-PEG3-Val-Cit-PAB-PNP” linker attaches the antibody to the drug. This linker is cleaved to release the drug only after the ADC is internalized in the target cell .

Targeted Drug Delivery

The linker is specifically cleaved by cathepsin B , an enzyme present only in the lysosome . This ensures that the ADC payload will be released only in the cell, making “Azido-PEG3-Val-Cit-PAB-PNP” useful for targeted drug delivery .

PROTACs Synthesis

Azido-PEG3-Val-Cit-PAB-PNP ” is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Peptide Synthesis

The “Azido-PEG3-Val-Cit-PAB-PNP” linker is used in peptide synthesis . It is a cleavable peptide linker, which means it can be broken down, or cleaved, under certain conditions. This property is useful in peptide synthesis where the linker needs to be removed after it has served its purpose.

Research in Biotechnology and Pharmaceutical Companies

The application of this linker is involved in various research fields including biotechnology, pharmaceutical and diagnostic companies, clinical and bioanalytical institutions . It is used in the development of new drugs, therapeutic strategies, and diagnostic tools .

Future Directions

Azido-PEG3-Val-Cit-PAB-PNP has potential applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its use in click chemistry reactions also opens up possibilities for its application in a variety of chemical synthesis processes .

properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBCDJANEWKOSX-JDXGNMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100304
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-Val-Cit-PAB-PNP

CAS RN

2055047-18-0
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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